8-Chloro-6-nitroquinoline
Overview
Description
8-Chloro-6-nitroquinoline is a chemical compound with the molecular formula C9H5ClN2O2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry due to their diverse biological activities .
Mechanism of Action
Target of Action
8-Chloro-6-nitroquinoline is a derivative of quinoline, a nitrogen-containing bicyclic compound . Quinoline derivatives are known to exhibit a broad spectrum of bio-responses, including anticancer, antimicrobial, and anti-inflammatory effects . .
Mode of Action
The mode of action of quinoline derivatives often depends on the substitution on the heterocyclic pyridine ring . They are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . .
Biochemical Pathways
Quinoline derivatives are known to affect various biochemical pathways due to their broad spectrum of bio-responses . .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. For instance, photocatalytic methods using semiconductor and other photoactive materials have been studied for the reductive transformations of organic nitro compounds, including quinoline derivatives . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-6-nitroquinoline typically involves the nitration of 8-chloroquinoline. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows: [ \text{C}_9\text{H}_6\text{ClN} + \text{HNO}_3 \rightarrow \text{C}_9\text{H}_5\text{ClN}_2\text{O}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-6-nitroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Electrophilic Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Electrophilic Substitution: Halogenating agents like bromine or sulfonating agents like sulfur trioxide.
Major Products:
Nucleophilic Substitution: Formation of 8-amino-6-nitroquinoline or 8-thio-6-nitroquinoline.
Reduction: Formation of 8-chloro-6-aminoquinoline.
Electrophilic Substitution: Formation of halogenated or sulfonated derivatives of this compound.
Scientific Research Applications
8-Chloro-6-nitroquinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antimalarial properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
- 6-Chloro-8-nitroquinoline
- 5-Nitro-8-hydroxyquinoline
- 8-Nitroquinoline
Comparison: 8-Chloro-6-nitroquinoline is unique due to the specific positioning of the chloro and nitro groups on the quinoline ring, which influences its chemical reactivity and biological activity. Compared to 6-Chloro-8-nitroquinoline, the position of the nitro group in this compound allows for different substitution patterns and reactivity. Similarly, 5-Nitro-8-hydroxyquinoline has a hydroxyl group that significantly alters its chemical properties and applications .
Properties
IUPAC Name |
8-chloro-6-nitroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c10-8-5-7(12(13)14)4-6-2-1-3-11-9(6)8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJHKILJCNOEEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20403852 | |
Record name | 8-chloro-6-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20403852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121465-04-1 | |
Record name | 8-chloro-6-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20403852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Chloro-6-nitroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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